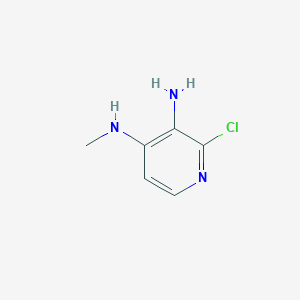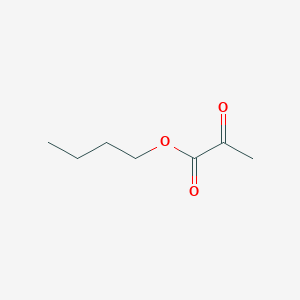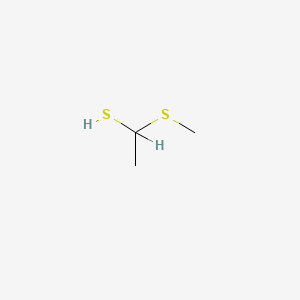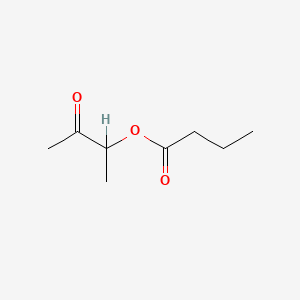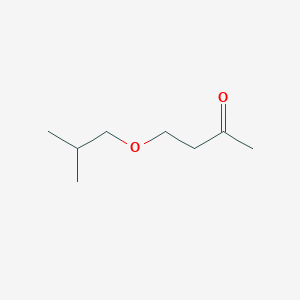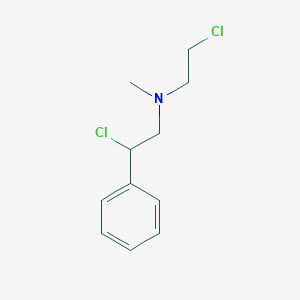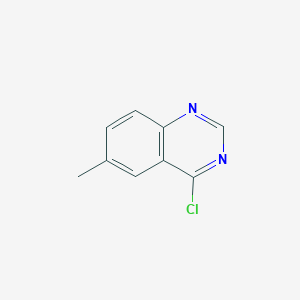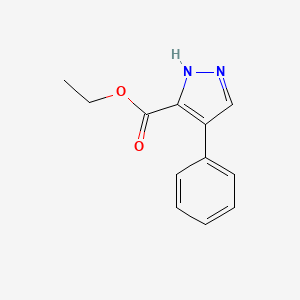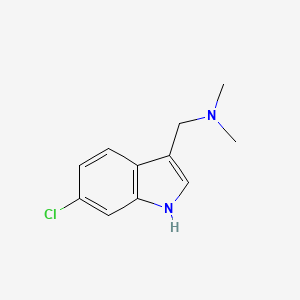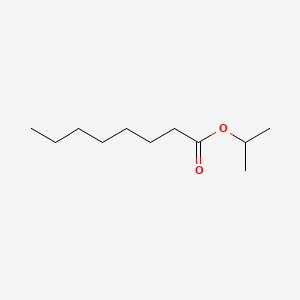
Isopropyl octanoate
Descripción general
Descripción
Isopropyl octanoate, also known as Octanoicacidisopropylester, is an ester used in the formulation of cosmetics, foods, medicines, and other products . It has the empirical formula C11H22O2 and a molecular weight of 186.29 .
Synthesis Analysis
The synthesis of Isopropyl octanoate can be achieved through the esterification of octanoic acid with isopropanol using zinc n-octanoate as a catalyst . A factorial design was employed where variables such as molar ratio (alcohol:acid), percentage of catalyst (in relation to the acid mass), and temperature were investigated . It was observed that zinc octanoate showed promising catalytic activity, especially at 165 °C, with molar ratios of 8:1 and 6:1, and with 7 and 10% of catalyst, where conversions up to 75% were observed . The optimized conditions for the production of isopropyl octanoate were determined to be 165 °C, 6:1 molar ratio, and 5.97% of catalyst .Molecular Structure Analysis
The molecular structure of Isopropyl octanoate is represented by the SMILES stringCCCCCCCC(=O)OC(C)C . Chemical Reactions Analysis
The primary chemical reaction involved in the production of Isopropyl octanoate is the esterification of octanoic acid with isopropanol . This reaction is catalyzed by zinc n-octanoate .Physical And Chemical Properties Analysis
Isopropyl octanoate is a liquid at room temperature . It has a flash point of 94 °C .Aplicaciones Científicas De Investigación
Synthesis Optimization
- Synthesis Catalyzed by Layered Zinc n-Octanoate : Maruyama et al. (2016) explored the synthesis of isopropyl octanoate, focusing on its applications in cosmetics, foods, medicines, and other products. They employed zinc n-octanoate as a catalyst and used a factorial design to optimize variables like the molar ratio, catalyst percentage, and temperature for efficient production (Maruyama, Kanda, & Wypych, 2016).
Biosynthesis
- Biosynthesis of Medium Chain-Length Fatty Acids and Alcohols : Yunus and Jones (2018) researched cyanobacteria's ability to convert atmospheric CO2 into fatty acids and alcohols, including isopropyl octanoate. Their study aimed at synthesizing 1-octanol through a synthetic pathway, highlighting the potential of isopropyl octanoate in producing versatile carbon products with applications in fuel, cosmetics, and health products (Yunus & Jones, 2018).
Material Science and Polymer Research
- Polymer Research : Liu et al. (2006) studied the use of Stannous (II) octanoate in synthesizing star poly(ɛ-caprolactone) with a polyhedral oligomeric silsesquioxane core. This research demonstrates the utility of isopropyl octanoate-related compounds in developing advanced materials with potential applications in various fields (Liu, Yang, Zhang, & Zheng, 2006).
Environmental Engineering
- Thermal Stability in Composite Materials : Poletto, Zattera, and Santana (2014) investigated the effect of natural oils like octanoic acid on the thermal stability and degradation kinetics of recycled polypropylene wood flour composites. Their findings suggest that octanoic acid can significantly improve the thermal stability of such composites, indicating the relevance of isopropyl octanoate in environmental engineering (Poletto, Zattera, & Santana, 2014).
Cosmetic Science
- Cosmetic Applications : The research by Gasco, Carlotti, and Trotta (1988) on oil/water microemulsions containing propranolol used isopropylmyristate and octanoic acid as components. This study highlights the application of isopropyl octanoate in the formulation of cosmetic products, particularly in enhancing the lipophilicity and controlled release of active compounds (Gasco, Carlotti, & Trotta, 1988).
Safety And Hazards
Direcciones Futuras
The peculiar thermodynamic and kinetic factors, allied with the demand for the applications of Isopropyl octanoate, justify the development of an optimized process for its synthesis . Therefore, it is highly relevant to find more efficient methods for the esterification of octanoic acid, a saturated linear-chain carboxylic acid with affordable cost and essential to obtain isopropyl octanoate .
Propiedades
IUPAC Name |
propan-2-yl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIIHOFOFCKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203007 | |
| Record name | Isopropyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl octanoate | |
CAS RN |
5458-59-3 | |
| Record name | Isopropyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 1-methylethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK5I7U9ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



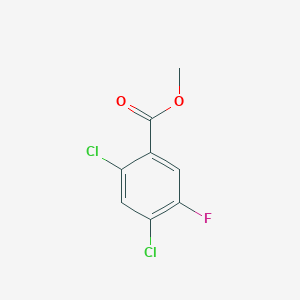

![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)
